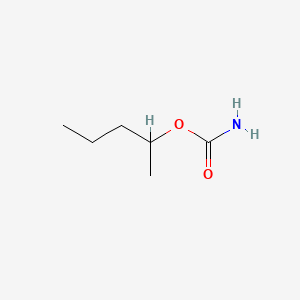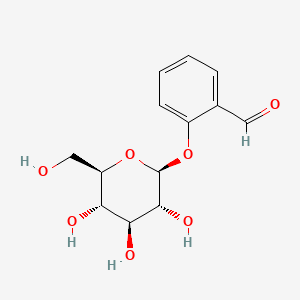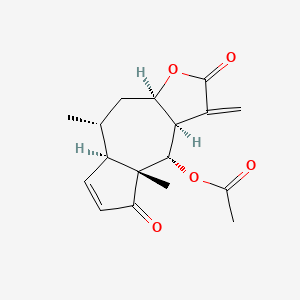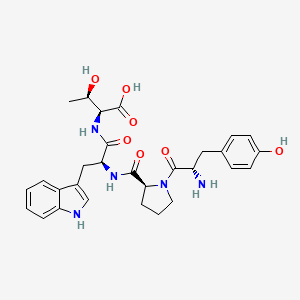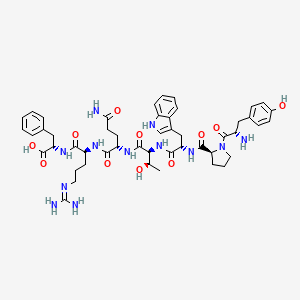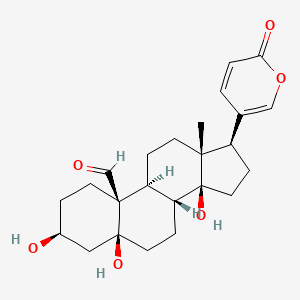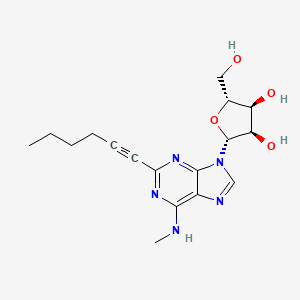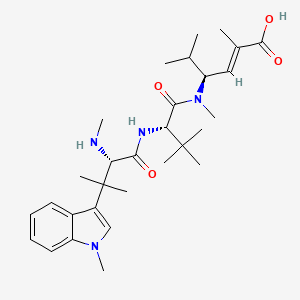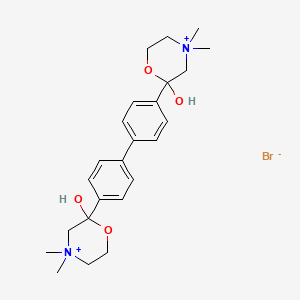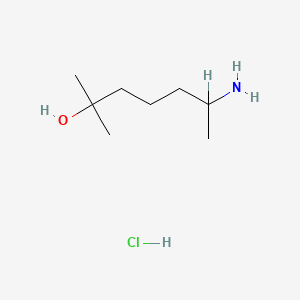
Heptaminol hydrochloride
Descripción general
Descripción
El clorhidrato de heptaminol es un aminoalcohol clasificado como un estimulante cardíaco con acción inotrópica positiva. Aumenta el flujo sanguíneo coronario y exhibe una ligera vasoconstricción periférica. Este compuesto se utiliza a menudo en el tratamiento de la presión arterial baja, en particular la hipotensión ortostática .
Mecanismo De Acción
El clorhidrato de heptaminol ejerce sus efectos a través de varios mecanismos:
Estimulación cardíaca: Actúa como un inotrópico positivo, mejorando la contracción cardíaca.
Vasodilatación: El compuesto aumenta el flujo sanguíneo coronario y exhibe una ligera vasoconstricción periférica.
Objetivos moleculares: El clorhidrato de heptaminol puede afectar la liberación de catecolaminas o el metabolismo del calcio, aunque el mecanismo exacto no se comprende completamente
Análisis Bioquímico
Biochemical Properties
Heptaminol hydrochloride plays a significant role in biochemical reactions, particularly those involving cardiovascular function. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the primary interactions is with adrenergic receptors, where this compound acts as an agonist, stimulating these receptors to increase heart rate and contractility. Additionally, it may interact with nitric oxide synthase, influencing the production of nitric oxide, a critical molecule in vasodilation .
Cellular Effects
This compound affects various types of cells, particularly those in the cardiovascular system. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate the adrenergic signaling pathway, leading to increased cyclic AMP (cAMP) levels, which in turn enhances cardiac muscle contraction. It may also affect endothelial cells by promoting the release of nitric oxide, thereby aiding in vasodilation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to adrenergic receptors, particularly the beta-adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cAMP levels. This cascade results in enhanced cardiac muscle contraction and increased heart rate. Additionally, this compound may inhibit the reuptake of norepinephrine, prolonging its action and further stimulating the heart .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its activity may decrease due to degradation. Long-term studies have shown that this compound can maintain its positive inotropic effects over extended periods, although there may be a gradual reduction in efficacy. In vitro and in vivo studies have also indicated that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as receptor desensitization .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively increases heart rate and contractility without significant adverse effects. At higher doses, this compound can cause toxic effects, including arrhythmias and excessive vasoconstriction. Threshold effects have been observed, where a minimal effective dose is required to achieve the desired cardiovascular effects, but exceeding this threshold can lead to toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes deamination and conjugation reactions. The enzymes involved in its metabolism include monoamine oxidase and various cytochrome P450 isoforms. These metabolic processes result in the formation of inactive metabolites, which are then excreted via the kidneys. This compound can also influence metabolic flux by altering the levels of key metabolites involved in cardiovascular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion and may also be actively transported by specific transporters. Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The compound is distributed widely in the body, with higher concentrations observed in the heart and vascular tissues .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with adrenergic receptors on the cell membrane. Additionally, this compound may be targeted to specific cellular compartments through post-translational modifications or binding to targeting signals. These interactions ensure that this compound exerts its effects precisely where needed, enhancing its therapeutic efficacy .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
El clorhidrato de heptaminol se puede sintetizar mediante la reacción de 6-amino-2-metilheptan-2-ol con ácido clorhídrico. La reacción generalmente implica los siguientes pasos:
Material de partida: 6-amino-2-metilheptan-2-ol.
Reacción con ácido clorhídrico: El aminoalcohol reacciona con ácido clorhídrico para formar la sal de clorhidrato.
Purificación: El producto se purifica mediante recristalización u otros métodos adecuados para obtener clorhidrato de heptaminol en su forma pura
Métodos de Producción Industrial
La producción industrial de clorhidrato de heptaminol sigue rutas sintéticas similares pero a mayor escala. El proceso implica:
Síntesis a granel: Se hacen reaccionar grandes cantidades de 6-amino-2-metilheptan-2-ol con ácido clorhídrico.
Purificación y control de calidad: El producto se somete a una rigurosa purificación y control de calidad para garantizar la pureza de grado farmacéutico
Análisis De Reacciones Químicas
Tipos de Reacciones
El clorhidrato de heptaminol se somete a diversas reacciones químicas, entre ellas:
Oxidación: El grupo aminoalcohol se puede oxidar en condiciones específicas.
Reducción: El compuesto se puede reducir para formar diferentes derivados.
Sustitución: El grupo amino puede participar en reacciones de sustitución con reactivos adecuados
Reactivos y condiciones comunes
Agentes oxidantes: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Agentes reductores: El borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo para reacciones de reducción.
Reactivos de sustitución: Los agentes halogenantes y otros electrófilos se pueden utilizar para reacciones de sustitución
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados de heptaminol, que pueden tener diferentes propiedades farmacológicas .
Aplicaciones Científicas De Investigación
El clorhidrato de heptaminol tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como estándar en química analítica.
Biología: El compuesto se estudia por sus efectos sobre los procesos celulares y las vías de señalización.
Medicina: El clorhidrato de heptaminol se utiliza en el tratamiento de enfermedades cardiovasculares, en particular por sus efectos inotrópicos positivos y sus propiedades vasodilatadoras
Industria: Se utiliza en la formulación de productos farmacéuticos para el tratamiento de la hipotensión y otras afecciones cardiovasculares
Comparación Con Compuestos Similares
El clorhidrato de heptaminol se puede comparar con otros compuestos similares, como:
Isometepteno: Otro vasoconstrictor utilizado en el tratamiento de la hipotensión.
Metilhexanamina: Un estimulante con propiedades farmacológicas similares.
Tuaminoheptano: Un compuesto con efectos vasoconstrictores y estimulantes
Singularidad
El clorhidrato de heptaminol es único debido a su combinación de acción inotrópica positiva y propiedades vasodilatadoras, lo que lo hace particularmente eficaz en el tratamiento de la hipotensión ortostática y otras afecciones cardiovasculares .
Propiedades
IUPAC Name |
6-amino-2-methylheptan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO.ClH/c1-7(9)5-4-6-8(2,3)10;/h7,10H,4-6,9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNBMCOSOXIZJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
372-66-7 (Parent) | |
| Record name | Heptaminol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9045891 | |
| Record name | Heptaminol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
543-15-7 | |
| Record name | Heptaminol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=543-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptaminol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptaminol hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758406 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Heptaminol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptaminol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.034 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEPTAMINOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XB3RM40HIR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



